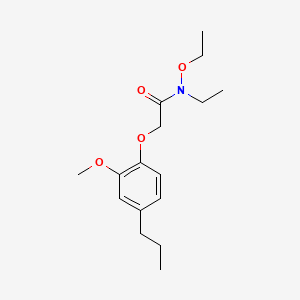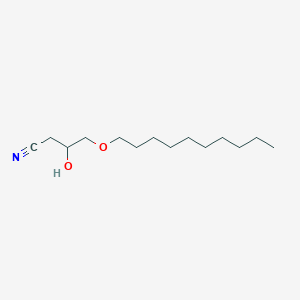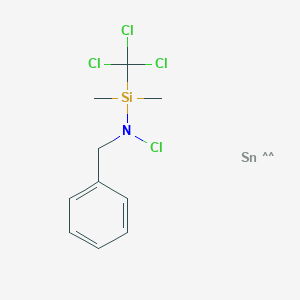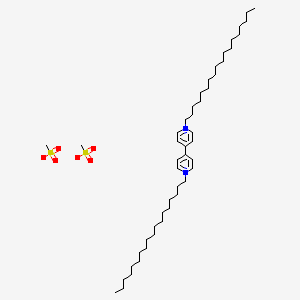![molecular formula C20H12ClNO3 B14367861 3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione CAS No. 90824-70-7](/img/structure/B14367861.png)
3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 1H-indeno[1,2-b]pyridine-2,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of recyclable solvents and catalysts can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione
- 3-Acetyl-1H-indeno[1,2-b]pyridine-2,5-dione
- 4-(4-Bromophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione
Uniqueness
3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione is unique due to the presence of both acetyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
90824-70-7 |
|---|---|
Molecular Formula |
C20H12ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H12ClNO3/c1-10(23)15-16(11-6-8-12(21)9-7-11)17-18(22-20(15)25)13-4-2-3-5-14(13)19(17)24/h2-9H,1H3,(H,22,25) |
InChI Key |
RGMHNOMUZPHOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


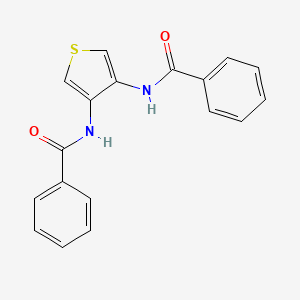
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
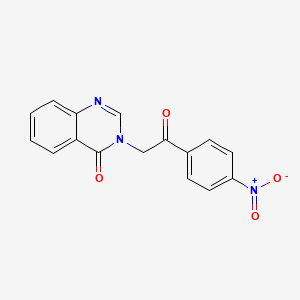
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
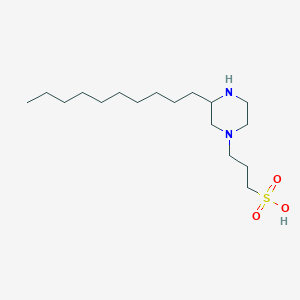
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
